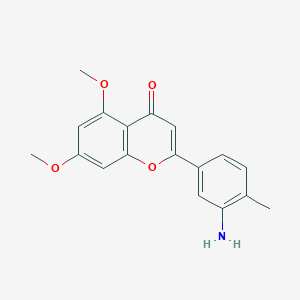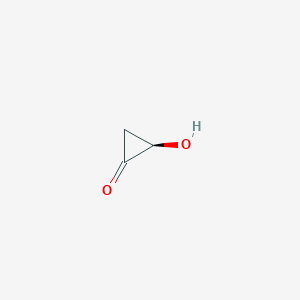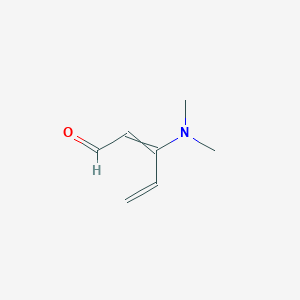
3-(Dimethylamino)penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)penta-2,4-dienal is an organic compound characterized by a conjugated diene system and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of pyrolytic products of corresponding acetals, followed by condensation reactions . Another method includes the preparation from pyridinium salts, which are known to yield aminopentadienals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as large-scale condensation reactions and rearrangements, can be adapted for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the reagents used, substituted dienals or other derivatives can be formed.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)penta-2,4-dienal has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)penta-2,4-dienal involves its ability to participate in various chemical reactions due to its conjugated diene system and aldehyde group. The compound can act as both a nucleophile and an electrophile, making it versatile in chemical synthesis . Its molecular targets and pathways are primarily related to its reactivity with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopenta-2,4-dienal: Another conjugated diene with an amino group instead of a dimethylamino group.
2,2-Dimethylpenta-3,4-dienal: A similar compound with different substituents on the diene system.
Uniqueness
3-(Dimethylamino)penta-2,4-dienal is unique due to its dimethylamino group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of nonlinear optical materials and other specialized applications .
Propiedades
Número CAS |
920518-67-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3-(dimethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C7H11NO/c1-4-7(5-6-9)8(2)3/h4-6H,1H2,2-3H3 |
Clave InChI |
LIYFNWYFAMNSER-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=CC=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


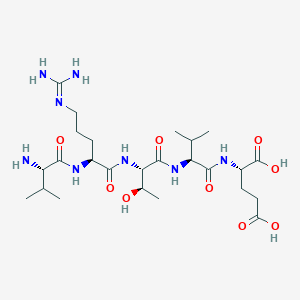
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
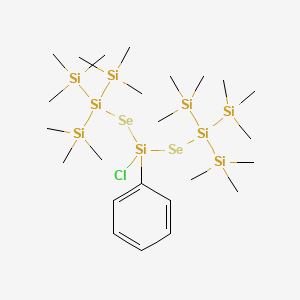

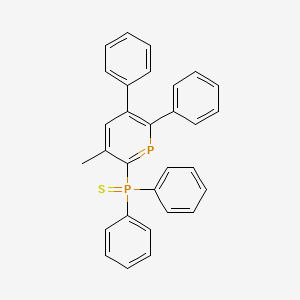
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
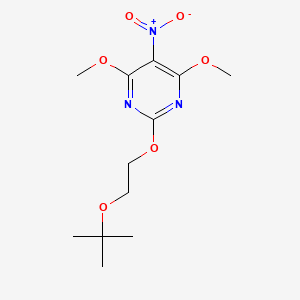
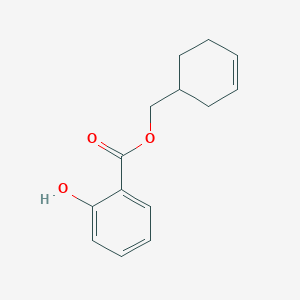
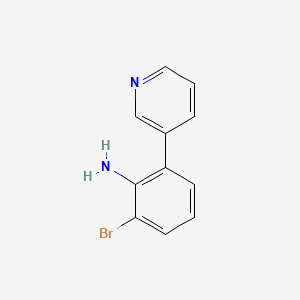
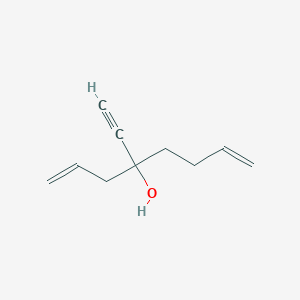
![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)
